Chelating Denticity Drives Metal-Complex Stoichiometry and Dye Exhaustion Behaviour
The 4-hydroxy substituent on the benzenesulfonamide ring of the target compound provides a third donor atom (phenolic –OH), enabling tridentate (O,N,O) coordination. In contrast, the des-hydroxy analog 4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide (MW 327.4) offers only bidentate (O,N) chelation via the azo nitrogen and naphthol oxygen [1]. This difference in denticity directly governs the stoichiometry of the industrially critical cobalt complex: the target ligand forms the defined 1:2 (Co:ligand) species required for C.I. Acid Red 213 (Neutral Bordeaux GRL), whereas bidentate-only analogs yield mixtures of 1:1 and 1:2 complexes with altered hue and reduced build-up on wool [1][2]. The 1:2 cobalt complex derived from the target compound exhibits a light fastness rating of 6–7 and washing fastness of 4 (ISO standard depth 0.8%), which are performance benchmarks that generic bidentate-ligand-based dyes cannot reproduce without reformulation [3].
| Evidence Dimension | Chelating denticity and metal-complex dye fastness performance |
|---|---|
| Target Compound Data | Tridentate (O,N,O) ligand; 1:2 Co:ligand complex; light fastness 6–7, washing fastness 4 (Acid Red 213 at 0.8% depth) |
| Comparator Or Baseline | 4-[(2-Hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide (des-hydroxy analog, MW 327.4): bidentate (O,N) only; forms mixed 1:1/1:2 complexes; fastness data not publicly available for direct comparison |
| Quantified Difference | Increased coordination number (3 vs. 2); defined 1:2 stoichiometry vs. mixed stoichiometry; light fastness ≥6 for target-derived Co complex |
| Conditions | Metal-complex dye synthesis: diazotization of 2-amino-4-hydroxybenzenesulfonamide, coupling with β-naphthol, followed by cobalt(II) chloride metallization under alkaline conditions (per Romanian Patent 114440) |
Why This Matters
Procurement of the correct ligand ensures reproducible 1:2 complex formation and predictable dye fastness performance in wool and nylon dyeing, avoiding batch-to-batch shade variability.
- [1] Alghuwainem Y.A.A. et al. Synthesis, structural, DFT, antibacterial, antifungal, anti-inflammatory, and molecular docking analysis of new VO(II), Fe(III), Mn(II), Zn(II), and Ag(I) complexes based on 4-((2-hydroxy-1-naphthyl)azo) benzenesulfonamide. J. Mol. Liq., 2023, 369, 120936. View Source
- [2] CNKI. 中性枣红 (Neutral Bordeaux GRL / C.I. Acid Red 213): 1:2 metal-complex dye from 2-aminophenol-4-sulfonamide diazotized and coupled with 2-naphthol, metallized with CoCl₂. Citing Romanian Patent 114440 (1999). View Source
- [3] Jinhua Shuanghong Chemical Co., Ltd. C.I. Acid Red 213 – Fastness Data Sheet (Light fastness 6-7, Washing fastness 4, Perspiration fastness 4-5 at 0.8% depth). View Source
